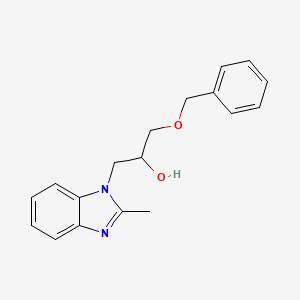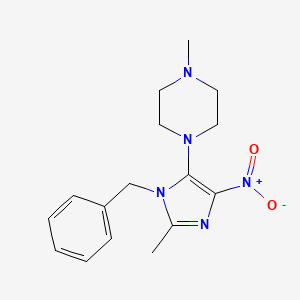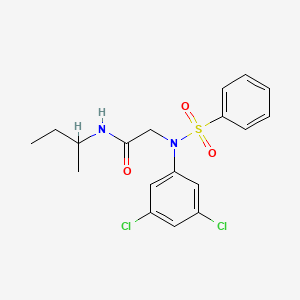![molecular formula C12H23NO B4935846 [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Aplicaciones Científicas De Investigación
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been used to investigate the function of the NMDA receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the NMDA receptor in pain perception, neurodegenerative diseases, and psychiatric disorders.
Mecanismo De Acción
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a competitive antagonist of the NMDA receptor. It binds to the same site as the co-agonist glycine, which prevents the activation of the receptor by glutamate. This results in a decrease in calcium influx into the neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been shown to have a number of biochemical and physiological effects. It has been shown to block LTP induction in the hippocampus, which is important for learning and memory. It has also been shown to block the development of neuropathic pain in animal models. In addition, [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological processes. However, one limitation of using [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is its short half-life, which requires frequent administration in experiments.
Direcciones Futuras
There are several future directions for research on [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol in combination with other drugs, such as opioids, for the treatment of chronic pain is an area of active research.
Conclusion
In conclusion, [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a synthetic compound that has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a potent and selective antagonist of the NMDA receptor and has been shown to have a number of biochemical and physiological effects. While there are some limitations to using [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol in lab experiments, its selectivity for the NMDA receptor makes it a valuable tool for investigating the role of this receptor in various processes. There are several future directions for research on [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol, including the development of more potent and selective NMDA receptor antagonists and the investigation of the role of the NMDA receptor in neurodegenerative diseases.
Métodos De Síntesis
[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol can be synthesized by reacting cyclohexylmethylamine with pyrrolidine-2-carboxaldehyde in the presence of sodium borohydride. The resulting [1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol is a white crystalline powder that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
[1-(cyclohexylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h11-12,14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOPWCAPWWHEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)




![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)


![4-{4-[(E)-(3,4-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B4935867.png)